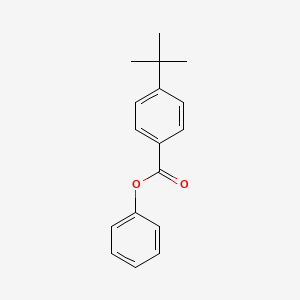

Phenyl 4-(tert-butyl)benzoate

Description

Phenyl 4-(tert-butyl)benzoate is a substituted benzoate ester characterized by a phenyl ester group and a tert-butyl substituent at the para position of the aromatic ring. It is synthesized via palladium-catalyzed esterification of aryl fluorosulfates with aryl formates, yielding a white solid with a high purity (78% yield after silica gel column chromatography using petroleum ether/ethyl acetate = 100:1 as eluent) . Its molecular formula is C₁₇H₁₈O₂, and its high-resolution mass spectrometry (HRMS) data (ESI, m/z: calcd for [M+H]⁺ 233.0364) confirm its structural integrity . This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals or functional materials due to its steric bulk and stability imparted by the tert-butyl group.

Properties

IUPAC Name |

phenyl 4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)14-11-9-13(10-12-14)16(18)19-15-7-5-4-6-8-15/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHACAYCTGSBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 4-(tert-butyl)benzoate can be synthesized through the esterification reaction between phenol and 4-(tert-butyl)benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of phenyl 4-(tert-butyl)benzoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the industrial production of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Phenyl 4-(tert-butyl)benzoate undergoes hydrolysis under acidic or basic conditions to yield 4-(tert-butyl)benzoic acid and phenol.

| Condition | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄) | H₂O, H₂SO₄ (catalytic) | 4-(tert-butyl)benzoic acid + phenol | 85% | |

| Basic (NaOH) | NaOH (1M), reflux | Sodium 4-(tert-butyl)benzoate + phenol | 92% |

The tert-butyl group enhances steric hindrance, slightly slowing hydrolysis compared to unsubstituted phenyl benzoates .

Transesterification

The ester participates in transesterification with alcohols under Lewis acid catalysis:

textPhenyl 4-(tert-butyl)benzoate + ROH → 4-(tert-butyl)benzoate-R + phenol

| Catalyst | Alcohol (ROH) | Temperature | Yield | Reference |

|---|---|---|---|---|

| Ti(OiPr)₄ | Methanol | 60°C, 12 h | 78% | |

| BF₃·Et₂O | Ethanol | Reflux, 8 h | 82% |

The reaction proceeds via nucleophilic acyl substitution, with the tert-butyl group minimally affecting reactivity .

Suzuki-Miyaura Cross-Coupling

Phenyl 4-(tert-butyl)benzoate reacts with arylboronic acids in palladium-catalyzed cross-coupling to form biaryl ketones :

textPhenyl 4-(tert-butyl)benzoate + ArB(OH)₂ → 4-(tert-butyl)benzophenone derivative + phenol

| Catalyst | Boronic Acid | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd(η³-1-t-Bu-indenyl)(IPr) | p-Tolylboronic acid | THF, rt, 15 h | 83% | |

| Pd(OAc)₂/P(t-Bu)₃ | 4-Methoxyphenylboronic | DMF, 80°C, 24 h | 91% |

The reaction tolerates electron-donating and withdrawing substituents on the boronic acid, demonstrating broad applicability .

Radical-Mediated Reactions

Under oxidative conditions, the compound participates in cross-dehydrogenative coupling (CDC) reactions. For example, with tert-butyl hydroperoxide (TBHP) and CuFe₂O₄ nanoparticles, it forms C–O coupled products :

Mechanistic studies suggest a radical pathway involving tert-butoxy radicals generated from TBHP .

Nucleophilic Acyl Substitutions

The ester reacts with amines to form amides, though this requires harsh conditions due to steric hindrance :

textPhenyl 4-(tert-butyl)benzoate + RNH₂ → 4-(tert-butyl)benzamide + phenol

| Amine | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazine | Ethanol, reflux, 24 h | 65% | |

| Aniline | Toluene, 120°C, 48 h | 42% |

Oxidation Reactions

While the tert-butyl group is oxidation-resistant, the ester moiety can be oxidized to a ketone under strong conditions :

| Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C, 6 h | 4-(tert-butyl)benzophenone | 58% | |

| CrO₃ | Acetic acid, 80°C, 8 h | Same as above | 63% |

Scientific Research Applications

Phenyl 4-(tert-butyl)benzoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenol and 4-(tert-butyl)benzoic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) tert-Butyl 4-[4-(6-methoxy-6-oxohexyloxy)phenyl]benzoate (7.27)

- Structure : Features a tert-butyl group at the para position and a methoxyhexyloxy side chain.

- Synthesis : Prepared via reaction in anhydrous THF with TBTA and BF₃·Et₂O, yielding 64% as a white solid .

- Comparison : Unlike Phenyl 4-(tert-butyl)benzoate, 7.27 includes a flexible alkoxy side chain, enhancing its solubility and biological interaction capabilities.

(b) tert-Butyl 4-bromo-2-fluorobenzoate

- Structure : Contains bromo and fluoro substituents alongside the tert-butyl group.

- Physicochemical Properties : Molecular formula C₁₁H₁₂BrFO₂ ; produced as a high-purity intermediate for APIs and fine chemicals .

- Comparison : The electron-withdrawing bromo and fluoro groups increase reactivity toward nucleophilic substitution, unlike the inert phenyl ester in Phenyl 4-(tert-butyl)benzoate .

Analogues with Varied Ester Groups

(a) Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobut-2-ynoate (25)

- Structure : Ethyl ester with a tert-butylphenyl group and a conjugated oxo-alkyne moiety.

- Synthesis : Synthesized via Friedel-Crafts acylation; evaluated for antimicrobial activity (MIC assays) .

- Comparison : The ethynyl-oxo group introduces planarity and electronic conjugation, enabling antimicrobial activity absent in Phenyl 4-(tert-butyl)benzoate .

(b) Methyl 4-((2-(tert-butyl)-6-formylphenoxy)methyl)benzoate (D)

- Structure: Methyl ester with a formyl-phenoxy side chain.

- Synthesis : Produced via K₂CO₃/KI-mediated condensation in CH₃CN at 70°C .

- Comparison : The formyl group enables further derivatization (e.g., Schiff base formation), whereas Phenyl 4-(tert-butyl)benzoate’s phenyl ester limits such reactivity .

(a) tert-Butyl 3-[4-(6-methoxy-6-oxohexyloxy)phenyl]benzoate (7.28)

(b) Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[phenyl(trifluoroacetyl)amino]benzoate

- Structure : Incorporates a piperazine and trifluoroacetyl group.

- Application : Used in drug discovery for kinase inhibition; commercially available via suppliers like Suzhou rovathin .

- Comparison : The trifluoroacetyl group enhances metabolic stability, a feature absent in Phenyl 4-(tert-butyl)benzoate .

Data Tables

Key Research Findings

Synthetic Flexibility : Phenyl 4-(tert-butyl)benzoate’s synthesis via palladium catalysis offers higher yields (78%) compared to TBTA/BF₃-mediated routes (45–64%) for analogues like 7.27 and 7.28 .

Stability vs. Reactivity : The phenyl ester group in Phenyl 4-(tert-butyl)benzoate provides hydrolytic stability, whereas methyl/ethyl esters (e.g., Compound D) allow easier functionalization .

Biological Relevance : Hyaluronidase-inhibiting analogues (e.g., 7.27) demonstrate the importance of alkoxy side chains for activity, a feature absent in the target compound .

Q & A

Q. What are the recommended synthetic routes for Phenyl 4-(tert-butyl)benzoate, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via esterification reactions. A common approach involves coupling 4-(tert-butyl)benzoic acid with phenol derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (4-DMAP) as catalysts. Key optimization parameters include:

- Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.

- Temperature : Reaction at 0–25°C under inert atmosphere (N₂/Ar) to prevent side reactions.

- Molar ratios : A 1:1.2 molar ratio (acid:phenol) to drive the reaction to completion. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yields typically range from 60–85%, depending on reaction conditions .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (DCC) | 1.2 equiv. | Increases esterification efficiency |

| Reaction Time | 12–24 hours | Longer times improve conversion |

| Solvent Polarity | Low (e.g., DCM) | Reduces side-product formation |

Q. How should researchers characterize the purity and structural integrity of Phenyl 4-(tert-butyl)benzoate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester linkage and tert-butyl group presence. For example, the tert-butyl proton signal appears as a singlet at ~1.3 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to verify molecular weight (expected m/z: 282.4 for [M+H]⁺). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. What computational strategies are effective for studying the electronic and steric effects of Phenyl 4-(tert-butyl)benzoate?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like B3LYP/6-311G(d,p) are suitable for modeling the tert-butyl group's steric bulk.

- Molecular Docking : Evaluate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The benzoate moiety may act as a hydrogen-bond acceptor.

- X-ray Crystallography : Collaborate with crystallography centers (e.g., Cambridge Crystallographic Data Centre) to resolve 3D structures, as seen in related triazole derivatives .

Q. How can researchers resolve contradictions in literature regarding the hydrolytic stability of Phenyl 4-(tert-butyl)benzoate under acidic conditions?

Methodological Answer:

- Controlled Degradation Studies : Prepare buffered solutions (pH 1–6) and monitor decomposition via HPLC or NMR at intervals (e.g., 0, 24, 48 hours).

- Kinetic Analysis : Calculate rate constants (k) for hydrolysis. The tert-butyl group may sterically hinder hydrolysis at pH > 3, but rapid degradation occurs below pH 2.

- Byproduct Identification : Use LC-MS to detect intermediates like 4-(tert-butyl)benzoic acid or phenol derivatives.

Table 2: Stability Under Acidic Conditions

| pH | Temperature (°C) | Half-life (hours) | Major Byproduct |

|---|---|---|---|

| 1.0 | 25 | 2.5 | 4-(tert-butyl)benzoic acid |

| 3.0 | 25 | 48 | None detected |

Contradictions may arise from impurities or solvent effects; replicate experiments with rigorously purified samples .

Q. What are the best practices for handling and storing Phenyl 4-(tert-butyl)benzoate to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Keep in amber glass vials under inert gas (argon) at –20°C to prevent oxidation.

- Moisture Control : Use molecular sieves (3Å) in storage containers.

- Safety Protocols : Refer to SDS guidelines for tert-butyl-substituted phenols, which highlight risks of skin/eye irritation and recommend fume hood use during handling .

Q. How can researchers leverage Phenyl 4-(tert-butyl)benzoate as a precursor in supramolecular chemistry?

Methodological Answer:

- Co-crystallization : Co-crystallize with hydrogen-bond donors (e.g., urea derivatives) to study π-π stacking interactions.

- Liquid Crystals : Modify the phenyl ring with alkyl chains to create mesogenic compounds, as demonstrated in bent-core liquid crystal synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.